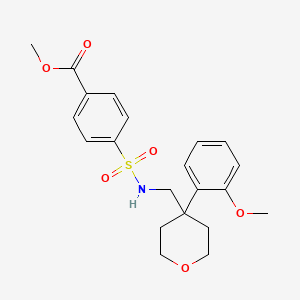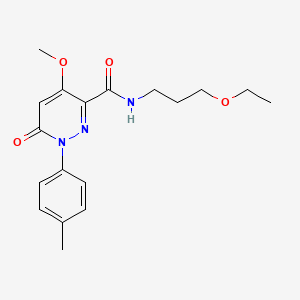![molecular formula C27H20N4O5 B2765701 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide CAS No. 923147-53-9](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C27H20N4O5 and its molecular weight is 480.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Crystallography
Research on compounds with structural similarities, such as diaminopyrimidin-2-yl thioacetamide derivatives, reveals insights into their crystal structures. These structures show specific inclinations between pyrimidine and other ring systems, indicating the potential for diverse molecular interactions and stabilities. Molecules are linked by hydrogen bonds, forming inversion dimers with ring motifs, which could inform the design and synthesis of new compounds with desired properties (Subasri et al., 2017).
Synthesis and Chemical Reactions
Several studies have explored the synthesis of novel compounds through different chemical reactions, including those that result in heterocyclic compounds with potential pharmacological activities. For example, the reaction of thiourea with ethyl arylmethylacetoacetates yields derivatives with significant anti-HIV activity. These findings underscore the versatility of pyrimidin-2-yl and related scaffolds in generating compounds with potential therapeutic applications (Mai et al., 1997).
Potential Applications in Medicine
The structural and synthetic studies of compounds similar to the one lay the groundwork for exploring their potential medical applications. Some derivatives have been identified as promising antitumor agents, inhibitors of key enzymes, and have shown significant activity in preclinical models. For instance, research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines as inhibitors for peripheral benzodiazepine receptors indicates the potential for developing new diagnostic and therapeutic tools for neurodegenerative disorders (Fookes et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1,3-benzodioxole with 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine, followed by acetylation with naphthalene-1-acetic anhydride.", "Starting Materials": [ "1,3-benzodioxole", "2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine", "naphthalene-1-acetic anhydride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: To a solution of 1,3-benzodioxole (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-ylamine (1.0 eq). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: After completion of the reaction, add water to the reaction mixture and extract the product with DCM. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 3: To a solution of the crude product in dimethylformamide (DMF), add naphthalene-1-acetic anhydride (1.2 eq) and triethylamine (1.5 eq). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: After completion of the reaction, add water to the reaction mixture and extract the product with DCM. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent.", "Step 6: Recrystallize the purified product from a mixture of DCM and diethyl ether to obtain the final product." ] } | |
CAS-Nummer |
923147-53-9 |
Molekularformel |
C27H20N4O5 |
Molekulargewicht |
480.48 |
IUPAC-Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H20N4O5/c32-24(29-20-8-3-6-18-5-1-2-7-19(18)20)15-30-21-9-4-12-28-25(21)26(33)31(27(30)34)14-17-10-11-22-23(13-17)36-16-35-22/h1-13H,14-16H2,(H,29,32) |
InChI-Schlüssel |
VAAQSWJSOBGDRA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=CC6=CC=CC=C65 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)
![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)


![Methyl 4H-chromeno[3,4-d]isoxazole-3-carboxylate](/img/structure/B2765637.png)
![4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2765639.png)
![2-chloro-2,2-difluoro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B2765640.png)
